An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Versatility of Organoboron Compounds in Modern Synthesis
Organoboron compounds, particularly boronic acids and their pinacol esters, have become indispensable tools in modern organic synthesis. Their stability, low toxicity, and remarkable versatility make them key building blocks in the construction of complex organic molecules.[1][2] Among these, 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as cyclohexylboronic acid pinacol ester, is a valuable reagent for introducing a cyclohexyl moiety. This is particularly significant in pharmaceutical and agrochemical development, where the cyclohexyl group can enhance biological activity and selectivity.[2] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important compound, offering insights for researchers, scientists, and professionals in drug development.
Strategic Synthesis of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The synthesis of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be approached through several strategic routes. The choice of method often depends on the starting materials, desired scale, and available laboratory equipment. Two prevalent and effective methods are the Grignard reaction and the direct C-H borylation.
Method 1: Grignard Reagent-Mediated Synthesis
This classical approach involves the reaction of a cyclohexyl Grignard reagent with a suitable boron-containing electrophile, such as trimethyl borate, followed by esterification with pinacol. A variation of this method utilizes pinacolborane (HBpin) directly with the Grignard reagent.[3][4]
Reaction Causality: The Grignard reagent, a strong nucleophile, attacks the electrophilic boron atom of the borate ester. Subsequent hydrolysis and esterification with pinacol yield the desired product. This method is robust and generally provides good yields.
Experimental Workflow: Grignard Synthesis
Caption: Workflow for Grignard-based synthesis.
Detailed Protocol:
-
Grignard Reagent Formation: To a flask containing magnesium turnings in anhydrous diethyl ether, slowly add cyclohexyl bromide. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard solution is then added dropwise to a solution of trimethyl borate in diethyl ether at a low temperature (e.g., -78 °C).[5] The reaction is gradually warmed to room temperature and stirred for several hours.
-
Hydrolysis and Esterification: The reaction is quenched with an acidic solution, and the resulting cyclohexylboronic acid is extracted. The crude boronic acid is then reacted with pinacol in a suitable solvent like diethyl ether, often in the presence of a drying agent such as magnesium sulfate, to form the final pinacol ester.[6]
-
Purification: The final product is purified by distillation under reduced pressure to yield a colorless oil.[5]
Method 2: Iridium-Catalyzed C-H Borylation
A more modern and atom-economical approach is the direct borylation of cyclohexane's C-H bonds using a transition metal catalyst, typically iridium.[7][8][9] This method avoids the pre-functionalization required for Grignard reagent formation.
Reaction Causality: An iridium complex, often with a bipyridine or phenanthroline ligand, catalyzes the reaction between cyclohexane and a boron source like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).[7][10] The catalyst facilitates the cleavage of a C-H bond and the subsequent formation of a C-B bond.
Experimental Workflow: Catalytic C-H Borylation
Caption: Workflow for Iridium-catalyzed C-H borylation.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the iridium catalyst precursor (e.g., [Ir(COD)OMe]₂) and the appropriate ligand (e.g., 4,4'-di-tert-butylbipyridine).
-
Reagent Addition: Add the solvent (often the substrate itself, cyclohexane, or an inert solvent like octane), bis(pinacolato)diboron, and cyclohexane.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required reaction time.
-
Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography or distillation to isolate the desired cyclohexylboronic acid pinacol ester.
Comprehensive Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of the target compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl and pinacol protons. The cyclohexyl protons will appear as a series of multiplets in the aliphatic region (typically around 1.0-1.8 ppm). The 12 protons of the four methyl groups on the pinacol ring will give a sharp singlet at approximately 1.2 ppm.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Expect to see signals for the carbons of the cyclohexyl ring and the quaternary and methyl carbons of the pinacol group.
-
¹¹B NMR: Boron-11 NMR is highly diagnostic for boron-containing compounds. For a tetracoordinate boronate ester like this, a single peak is expected in the range of +20 to +30 ppm.
Table 1: Expected NMR Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.2 | s | -C(CH₃)₂ |
| ¹H | ~1.0-1.8 | m | Cyclohexyl-H |
| ¹³C | ~25 | s | -C(CH₃)₂ |
| ¹³C | ~26-30 | s | Cyclohexyl-C |
| ¹³C | ~83 | s | -C(CH₃)₂ |
| ¹¹B | ~20-30 | s | -B- |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular weight for C₁₂H₂₃BO₂ is 210.12 g/mol .[1][11] Electron impact (EI) or electrospray ionization (ESI) can be used.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the presence of key functional groups. Look for strong B-O stretching vibrations in the region of 1300-1400 cm⁻¹ and C-H stretching vibrations around 2850-2950 cm⁻¹.
Physical and Safety Properties
Table 2: Physical and Safety Data
| Property | Value |
| Molecular Formula | C₁₂H₂₃BO₂[11] |
| Molecular Weight | 210.12 g/mol [1][11] |
| Appearance | Colorless liquid[1][12] |
| Density | ~0.93 g/mL[1][11] |
| Refractive Index (n20D) | ~1.45[1][11] |
| Flash Point | 102 °C[11] |
| Storage | Store at 2-8 °C[2][11] |
| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation and drowsiness.[11] |
Applications in Suzuki-Miyaura Cross-Coupling
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[13] It allows for the efficient coupling of the cyclohexyl group to various aryl, heteroaryl, or vinyl halides and triflates.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable synthetic intermediate with significant applications in organic chemistry, particularly in the pharmaceutical industry. Its synthesis via Grignard reaction or catalytic C-H borylation offers reliable routes to this compound. Proper characterization using a suite of analytical techniques is essential to ensure its quality and purity for subsequent applications. This guide provides the foundational knowledge for the successful synthesis, characterization, and utilization of this important organoboron reagent.
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-
Synthesis of 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AB-3HT) monomers and bromo (4-Diethoxyphosphoryl-benzo[c][7][8][9]thiadiazole) (tri-tert-butylphosphine) palladium(II) (Phos-BT-Pd) initiators. (dtbpy = 4,4-di-tert-butyl bipyridine). Polymerization conditions. ResearchGate. Available from:
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